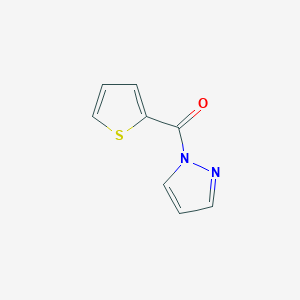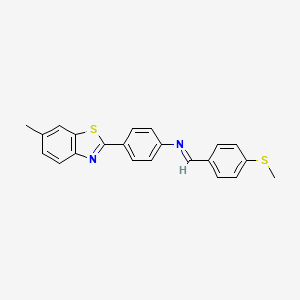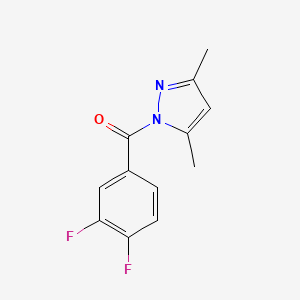![molecular formula C30H27Cl2N5O B11095554 1-[6-Tert-butyl-4-(4-chlorophenyl)-1,3,3-tricyano-3,4,4a,5,6,7-hexahydronaphthalen-2-yl]-3-(4-chlorophenyl)urea](/img/structure/B11095554.png)
1-[6-Tert-butyl-4-(4-chlorophenyl)-1,3,3-tricyano-3,4,4a,5,6,7-hexahydronaphthalen-2-yl]-3-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, chlorophenyl groups, and multiple cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydro-2-naphthalenyl core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano groups: This can be achieved through nucleophilic substitution reactions using cyanide sources.
Attachment of the tert-butyl and chlorophenyl groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of the urea linkage: This final step involves the reaction of the amine groups with isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-METHOXYPHENYL)UREA: Similar structure with a methoxy group instead of a chlorophenyl group.
N-[6-(TERT-BUTYL)-4-(4-FLUOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of N-[6-(TERT-BUTYL)-4-(4-CHLOROPHENYL)-1,3,3-TRICYANO-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL]-N’-(4-CHLOROPHENYL)UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H27Cl2N5O |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
1-[6-tert-butyl-4-(4-chlorophenyl)-1,3,3-tricyano-4a,5,6,7-tetrahydro-4H-naphthalen-2-yl]-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C30H27Cl2N5O/c1-29(2,3)19-6-13-23-24(14-19)26(18-4-7-20(31)8-5-18)30(16-34,17-35)27(25(23)15-33)37-28(38)36-22-11-9-21(32)10-12-22/h4-5,7-13,19,24,26H,6,14H2,1-3H3,(H2,36,37,38) |
InChI Key |
NYZNEOZCCYZRFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC=C2C(C1)C(C(C(=C2C#N)NC(=O)NC3=CC=C(C=C3)Cl)(C#N)C#N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Methyl-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11095475.png)
![2-[(3-Bromophenyl)amino]-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11095476.png)
![Ethyl (5-hydroxy-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B11095482.png)
![2-{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11095489.png)
![5-methoxy-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}-1H-benzimidazole](/img/structure/B11095496.png)
![5-amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11095503.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-iodoaniline](/img/structure/B11095509.png)

![3-[(Phenylcarbonyl)oxy]-1-propyl-1-azoniabicyclo[2.2.2]octane](/img/structure/B11095512.png)


![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B11095520.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-[(3-methylbenzyl)oxy]benzohydrazide](/img/structure/B11095541.png)
